2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid
Overview
Description
2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic compound that features a benzimidazole core with a thioxo group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by oxidation and subsequent carboxylation . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, esters, and amides, depending on the specific reaction and conditions employed.
Scientific Research Applications
2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid include other benzimidazole derivatives such as:
- 2-Mercapto-1H-benzoimidazole-4-carboxylic acid
- 1H-benzo[d]imidazole
- 5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole
Uniqueness
What sets this compound apart is its unique combination of a thioxo group and a carboxylic acid group on the benzimidazole core. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-sulfanylidene-1,3-dihydrobenzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7(12)4-2-1-3-5-6(4)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHCHRXJJPSEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=S)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388765 | |
Record name | 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731742-58-8 | |
Record name | 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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